molecular formula C5H7F5O B2938804 3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol CAS No. 1783762-69-5

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol

Cat. No.: B2938804
CAS No.: 1783762-69-5
M. Wt: 178.102
InChI Key: PYSJHICLZGMRMB-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol is a fluorinated alcohol with the molecular formula C5H7F5O. This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol typically involves the fluorination of suitable precursors. One common method is the reaction of 2-methyl-2-butanol with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and other modern chemical engineering techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different fluorinated alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of fluorinated ketones or aldehydes.

    Reduction: Formation of partially or fully reduced fluorinated alcohols.

    Substitution: Formation of various substituted fluorinated compounds.

Scientific Research Applications

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug development and as a fluorinated intermediate in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol
  • 3,3,4,4,4-Tetrafluoro-2-methylbutan-1-ol
  • 3,3,4,4,4-Pentafluorobutan-2-ol

Uniqueness

3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group at the terminal position. This structural feature imparts distinct chemical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

3,3,4,4,4-pentafluoro-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O/c1-3(2-11)4(6,7)5(8,9)10/h3,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJHICLZGMRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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